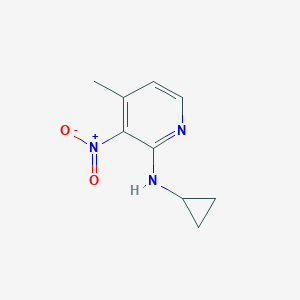
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a compound that can be associated with densely substituted pyridine derivatives, which are of interest due to their potential applications in various fields of chemistry and pharmacology. The compound itself is not explicitly mentioned in the provided papers, but the synthesis and properties of related compounds offer valuable insights into its possible characteristics and synthetic routes.
Synthesis Analysis
The synthesis of related pyridine derivatives has been demonstrated through a formal [4+2] cycloaddition reaction using 1-methyl-1,3-(ar)enynes and nitriles, which suggests a potential pathway for the synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine . Additionally, doubly activated cyclopropanes have been used as precursors for the synthesis of nitro- and cyano-dihydropyrroles, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be inferred from studies on similar compounds. For instance, the importance of C–H∙∙∙N, C–H∙∙∙π, and π∙∙∙π interactions in the crystal packing of related pyridine derivatives has been highlighted, which could also be relevant for the target compound . Moreover, the molecular structures of various pyridine-N-oxides have been determined, providing a basis for understanding the structural aspects of pyridine derivatives .
Chemical Reactions Analysis
The reactivity of cyclopropyl groups attached to nitrogen in anilines has been studied, showing that they can undergo specific cleavage to produce nitrosoaniline derivatives . This could be relevant for the chemical behavior of the cyclopropyl group in N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. Furthermore, the rearrangement of nitramines to different pyridine derivatives has been observed, which might suggest possible reactions for the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be extrapolated from related compounds. For example, the study of N-methyl-N-(4-pyridyl)-nitramine and its derivatives provides insights into the spectral properties and reactivity patterns that could be expected for the target compound . The thermal rearrangement of nitrone and nitrile oxide cycloadducts to produce pyridine derivatives also sheds light on the thermal stability and potential reaction pathways of pyridine compounds .
科学的研究の応用
Mechanistic Probes in Nitrosation Reactions
N-cyclopropyl derivatives, such as N-cyclopropyl-N-alkylanilines, have been synthesized and examined for their reactivity with nitrous acid, showcasing the cleavage of the cyclopropyl group and supporting a mechanism involving amine radical cation formation. This study underscores the role of N-cyclopropyl derivatives as mechanistic probes in understanding nitrosation reactions of aromatic amines, where specific cleavage facilitated by the cyclopropyl group is a key step (Loeppky & Elomari, 2000).
Synthesis of Spirocyclopropane Derivatives
Research into the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acids and cyclopropa[c]quinoline-7b-carboxylic acids, including their ester and amide derivatives, has been conducted. These compounds are synthesized via diastereoselective cyclopropanation reactions, demonstrating the versatility of cyclopropyl derivatives in the synthesis of complex organic structures with potential applications in drug discovery and materials science (Yong et al., 2007).
Precursors for Dihydropyrroles and Pyrroles Synthesis
Doubly activated cyclopropanes, derived from 1-nitro- and 1-cyano-cyclopropyl ketones, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. This highlights the utility of cyclopropyl derivatives in constructing nitrogen-containing heterocycles, a core structure in many pharmaceuticals and organic materials (Wurz & Charette, 2005).
特性
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUKOOUYNDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440710 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine | |
CAS RN |
284686-17-5 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

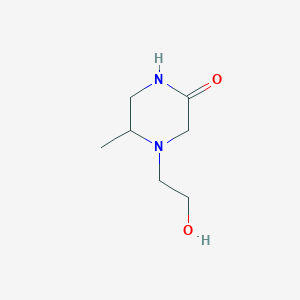
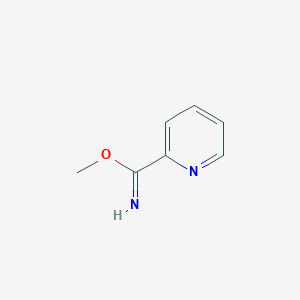
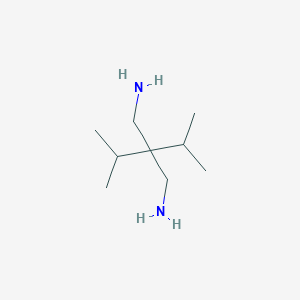
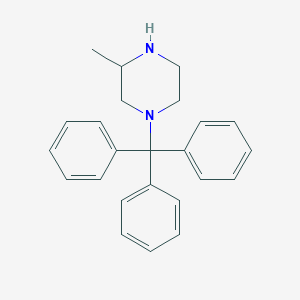
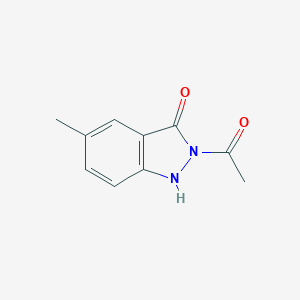
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
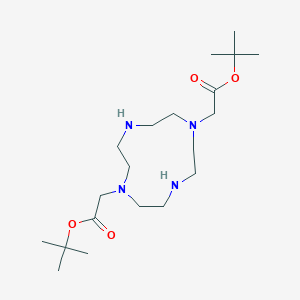
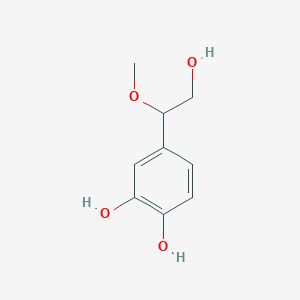
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
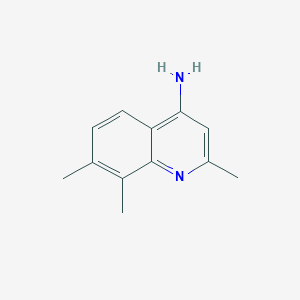
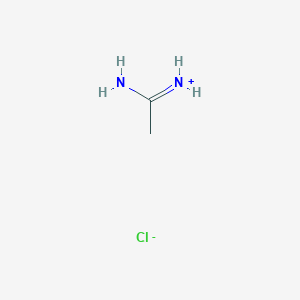
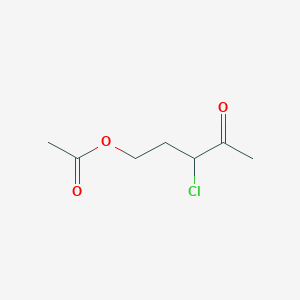
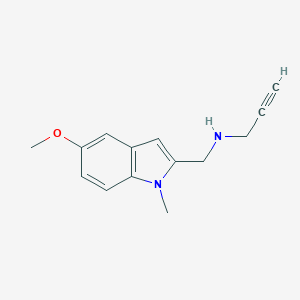
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)